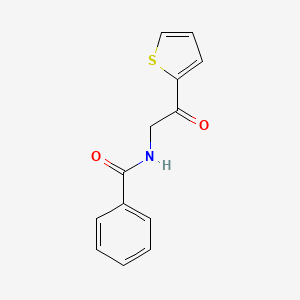
alpha-N-benzoylamino-2-acetylthiophene
Cat. No. B8422167
M. Wt: 245.30 g/mol
InChI Key: KZUJIZJQJKLICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04874876
Procedure details


A 500 mL, round-bottomed, 3-necked flask was charged with 23.0 g (142.7 mmol) of 2-phenyl-5-oxazolone, and 250 mL of dried methylene chloride, and cooled in an ice bath under a nitrogen atmosphere. Using a powder addition funnel, 57.0 g (3.0 equiv.) of aluminum chloride was added over a period of 1 hour to the stirred reaction mixture. After holding for 20 minutes the gradual addition of thiophene (14.4 mL, 1.22 equiv.) was carried out over a 1 hour period. The reaction mixture was then stirred overnight (15 hours) at room temperature, and the reaction was then quenched by the addition of iced water. The product was extracted several times with methylene chloride, and the combined extracts were dried over anhydrous sodium sulfate, filtered, then stripped on a rotary evaporator. After drying at the pump the crude product (33.96 g) was recrystallized from hot methanol with activated charcoal treatment to yield 14.77 g (42.2%) of α-N-benzoylamino-2-acetylthiophene was a white solid; mp 153°-154° C. Re-work of the mother liquor afforded a second batch of product (mp 140°-146° C.), bringing the total yield of product to 47.3%.




Yield
42.2%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]2[N:11]=[CH:10][C:9](=[O:12])[O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[S:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1>C(Cl)Cl>[C:7]([NH:11][CH2:10][C:9]([C:18]1[S:17][CH:21]=[CH:20][CH:19]=1)=[O:12])(=[O:8])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1OC(C=N1)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
14.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred overnight (15 hours) at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath under a nitrogen atmosphere
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a powder addition funnel
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was carried out over a 1 hour period
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was then quenched by the addition of iced water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted several times with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stripped on a rotary evaporator
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying at the pump the crude product (33.96 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from hot methanol with activated charcoal treatment
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC(=O)C=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.77 g | |
| YIELD: PERCENTYIELD | 42.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
